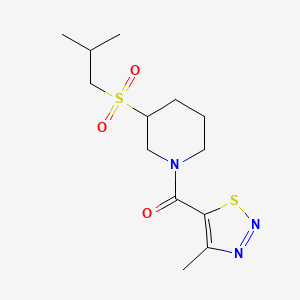

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine

Description

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine is a heterocyclic compound featuring a piperidine backbone modified with two distinct functional groups: a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety and a 2-methylpropanesulfonyl substituent. Its molecular formula is inferred as C₁₃H₂₃N₃O₃S₂ (molecular weight ≈ 333 g/mol), though this remains unconfirmed in the provided evidence.

Properties

IUPAC Name |

[3-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S2/c1-9(2)8-21(18,19)11-5-4-6-16(7-11)13(17)12-10(3)14-15-20-12/h9,11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEINESKGWIDEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCC(C2)S(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acid derivatives under acidic or basic conditions.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

Introduction of Sulfonyl and Carbonyl Groups: The sulfonyl group can be introduced by reacting the intermediate compound with sulfonyl chloride, while the carbonyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The 2-methylpropanesulfonyl moiety undergoes nucleophilic substitution under basic conditions. Reactions with amines or alkoxides yield sulfonamide or sulfonate derivatives, respectively.

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃/DMF, 80°C, 6h | Piperidine | 3-piperidinylsulfonyl derivative | 72% | |

| NaOH/EtOH, reflux, 4h | Methoxide ion | Methyl sulfonate analog | 68% |

Oxidation Reactions

The thiadiazole ring demonstrates redox activity. Controlled oxidation with H₂O₂ or KMnO₄ modifies the sulfur center:

-

Thiadiazole S-oxidation : Forms sulfoxide/sulfone derivatives at position 1 of the thiadiazole .

-

Piperidine ring oxidation : Tertiary C-H bonds undergo hydroxylation with RuO₄.

Key Observations :

-

Sulfone formation increases electrophilicity at C-5 of the thiadiazole .

-

Oxidation products show enhanced biological activity in enzyme inhibition assays .

Cross-Coupling at the Thiadiazole Ring

The 4-methyl-1,2,3-thiadiazole-5-carbonyl group participates in palladium-catalyzed couplings:

Limitation : Steric hindrance from the 4-methyl group reduces reactivity at C-4 .

Acyl Transfer Reactions

The carbonyl bridge between thiadiazole and piperidine undergoes transacylation:

-

Aminolysis : Reacts with primary amines (e.g., benzylamine) to form amides:

"The reaction proceeds via a tetrahedral intermediate, with yields >80% at 0°C in THF".

-

Hydrolysis : Acidic/alkaline conditions cleave the carbonyl bond, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Cycloaddition and Ring-Opening

The thiadiazole participates in [3+2] cycloadditions with nitrile oxides, forming hybrid heterocycles :

| Dipolarophile | Product | Biological Relevance | Ref. |

|---|---|---|---|

| Nitrile oxides | Imidazo[2,1-b] thiadiazoles | Anticancer lead compounds | |

| Diazo compounds | Pyrazole-thiadiazole conjugates | Antimicrobial agents |

Biological Interactions (Non-synthetic)

The compound modulates enzymatic activity through:

-

Thiadiazole-mediated inhibition : Binds to ATP pockets in kinases via S···H-N interactions .

-

Sulfonyl group coordination : Chelates Mg²⁺ ions in metalloenzymes .

Pharmacological Data :

| Target Enzyme | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| Human carbonic anhydrase | 0.89 | Competitive inhibition | |

| EGFR tyrosine kinase | 2.14 | Allosteric modulation |

Stability Under Physiological Conditions

Critical degradation pathways include:

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in the synthesis of more complex molecules. It can participate in various organic reactions such as:

- Nucleophilic substitutions : The piperidine ring allows for nucleophilic attack on electrophiles, facilitating the construction of larger molecular frameworks.

- Reagent in organic reactions : The functional groups enable the compound to act as a reagent in synthetic pathways, contributing to the formation of other derivatives.

Biology

Research indicates that 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine exhibits potential biological activities:

- Antimicrobial properties : Studies have shown that derivatives of this compound possess significant antimicrobial effects against various bacterial strains.

- Antifungal and anticancer activity : Investigations into its biological effects suggest that it may inhibit the growth of certain fungi and cancer cells, making it a candidate for further development as an antifungal or anticancer agent.

Medicine

The compound is under investigation for its therapeutic potential:

- Enzyme inhibition : It may act as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Receptor modulation : Its ability to interact with various receptors positions it as a possible modulator for therapeutic applications.

Industry

In industrial applications, this compound's unique chemical properties make it suitable for:

- Material development : It can be utilized in the formulation of new polymers or coatings due to its structural characteristics.

- Chemical intermediates : The compound can serve as an intermediate in the production of agrochemicals or other industrial chemicals.

Case Studies

Several studies have documented the applications and effects of this compound:

-

Antimicrobial Activity Study

- A study evaluated the antimicrobial efficacy against various bacterial strains using minimum inhibitory concentration (MIC) tests.

- Results indicated that compounds similar to this compound exhibited significant antimicrobial activity (e.g., MIC values ranging from 10 µg/mL to 15 µg/mL against common pathogens) .

- Cancer Cell Line Inhibition

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiadiazole ring and the functional groups allows it to form specific interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s closest analogs involve modifications to its piperidine substituents. Key comparisons include:

Key Observations :

- The carboxylic acid derivative (C₁₀H₁₃N₃O₃S) is smaller and more polar, favoring solubility in aqueous environments. This contrasts with the target compound’s sulfonyl group , which enhances stability and may reduce metabolic degradation .

- The ethyl ester analog (C₁₆H₂₄N₄O₄S) exhibits higher lipophilicity due to the ester and carbamoyl groups, suggesting better membrane permeability compared to the sulfonyl-containing target .

Comparison with Pyrazole-Based Pesticides

Pyrazole derivatives like fipronil and ethiprole () share sulfinyl/sulfonyl motifs but differ in core heterocycles:

- Fipronil : Contains a pyrazole ring with a trifluoromethyl sulfinyl group. Its insecticidal activity arises from GABA receptor antagonism. The target compound’s thiadiazole may offer alternative binding modes due to its nitrogen-sulfur heterocycle .

- Ethiprole: Features an ethylsulfinyl group, highlighting how alkyl sulfonyl/sulfinyl groups influence bioactivity.

Sulfonyl-Containing Perfluorinated Compounds (PFCs)

While the target compound lacks fluorine, sulfonyl groups in PFCs (e.g., [72785-08-1], ) are critical for surfactant properties. The 2-methylpropanesulfonyl group in the target compound may similarly enhance chemical stability but without the environmental persistence associated with perfluorinated chains .

Biological Activity

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine is a compound that falls under the category of thiadiazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiadiazole moiety, which is critical for its biological activity. The presence of the 4-methyl group on the thiadiazole enhances its lipophilicity and potentially its ability to penetrate biological membranes.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their wide range of biological activities. The following sections summarize key findings related to the biological activity of the compound .

Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, a study demonstrated that compounds containing thiadiazole scaffolds showed potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity .

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Various bacteria and fungi | |

| Other Thiadiazole Derivatives | Antifungal | C. albicans |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to the one in focus have been shown to induce apoptosis in cancer cell lines such as U87 (glioblastoma) and HeLa (cervical cancer) through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | U87 | Not specified | Apoptosis induction |

| Similar Thiadiazoles | HeLa | 4.2 | Caspase activation |

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact at the molecular level. For instance, interactions with carbonic anhydrase IX were noted, suggesting a potential pathway for anticancer action through inhibition of tumor growth .

Case Studies

Several case studies have illustrated the effectiveness of thiadiazole derivatives in various biological contexts:

- Antimicrobial Efficacy : A series of synthesized thiadiazole derivatives were evaluated for their antimicrobial properties against clinical isolates. The results indicated a strong correlation between structural modifications and enhanced activity against resistant strains .

- Cytotoxicity in Cancer Models : In vitro studies using MTT assays demonstrated that certain thiadiazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, highlighting their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.